Home > Products > Screening Compounds P66106 > (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride
(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride - 1909337-58-1

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride

Catalog Number: EVT-2712510
CAS Number: 1909337-58-1
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride is a derivative of tetrahydroindazole, a bicyclic structure that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is classified as a heterocyclic amine and is primarily investigated for its potential pharmacological effects, particularly as a sigma receptor ligand.

Source and Classification

Tetrahydroindazole derivatives are synthesized from various precursors and have been reported to exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in question falls under the category of indazole derivatives, which are known for their interaction with sigma receptors in the central nervous system and their potential applications in treating various diseases, including cancer and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride typically involves several key steps:

  1. Formation of the Indazole Core: The initial step often includes the condensation of phenylhydrazine with suitable aldehydes or ketones to form the indazole core. This can be achieved through various methods including cyclization reactions .
  2. Reduction and Alkylation: The tetrahydroindazole structure is formed by reducing the indazole precursor. Alkylation reactions introduce functional groups necessary for further modifications.
  3. Amine Formation: The final step involves the reaction of the tetrahydroindazole with formaldehyde or other aldehydes to yield the methanamine derivative. Dihydrochloride salt formation is typically achieved by reacting with hydrochloric acid .

The reaction conditions may vary based on the specific reagents used, but common techniques include refluxing in organic solvents and employing catalysts to enhance yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride can be represented as follows:

  • Molecular Formula: C9_{9}H12_{12}Cl2_{2}N4_{4}
  • Molecular Weight: Approximately 227.13 g/mol
  • Structural Features: The compound features a bicyclic indazole ring fused with a saturated nitrogen-containing side chain (methanamine), contributing to its unique pharmacological properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions:

  1. Oxidation Reactions: Tetrahydroindazole derivatives can be oxidized to form corresponding indazole compounds.
  2. Reduction Reactions: The methanamine group can be reduced under specific conditions to yield secondary or tertiary amines.
  3. Substitution Reactions: Functional groups can be introduced at various positions on the indazole ring through electrophilic or nucleophilic substitution reactions .

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reductions.

Mechanism of Action

Process and Data

The mechanism of action for (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride primarily involves its interaction with sigma receptors in the central nervous system. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection.

  1. Binding Affinity: Studies indicate that tetrahydroindazole derivatives exhibit selective binding to sigma receptors, which may lead to altered neurotransmitter release and modulation of neuronal excitability .
  2. Biological Effects: The activation of sigma receptors by this compound could potentially influence pathways involved in cancer cell proliferation and apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

The primary applications of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride include:

  1. Drug Discovery: Its potent activity against sigma receptors makes it a candidate for developing new therapeutic agents targeting neurological disorders and cancers.
  2. Biochemical Research: It serves as a tool compound for studying sigma receptor functions and their roles in disease mechanisms .
  3. Pharmacological Studies: Investigations into its effects on cellular signaling pathways contribute to understanding drug interactions at the molecular level .
Introduction to the Structural and Functional Significance of Tetrahydroindazole Derivatives

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride represents a synthetically modified indazole derivative where the aromatic benzene ring has been saturated to form a tetrahydro scaffold. This strategic reduction significantly alters the molecule’s electronic distribution, conformational flexibility, and three-dimensional topology compared to planar aromatic indazoles. The dihydrochloride salt form enhances aqueous solubility, facilitating biological evaluation. Positioned at the third carbon of the partially saturated indazole core, the methanamine moiety (–CH₂NH₂) serves as a versatile vector for molecular interactions with biological targets. This functional group can participate in hydrogen bonding, electrostatic interactions, or serve as a synthetic handle for further derivatization to enhance binding affinity or selectivity toward specific enzymes, particularly protein kinases involved in critical cellular signaling cascades [1] [7].

Role of Tetrahydroindazole Scaffolds in Medicinal Chemistry and Kinase Inhibition

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry due to its balanced physicochemical properties and demonstrated bioactivity. Unlike their fully aromatic counterparts, tetrahydroindazole derivatives exhibit enhanced sp³ character, which contributes to improved solubility and reduced planar toxicity risks while enabling access to diverse three-dimensional conformations crucial for selective target engagement. The partially saturated ring system reduces metabolic susceptibility at the 4-7 positions, potentially enhancing pharmacokinetic stability. These molecular attributes make tetrahydroindazoles particularly suitable for targeting the adenosine triphosphate (ATP)-binding clefts of kinases—a therapeutically significant enzyme family [8].

Mechanistically, tetrahydroindazole derivatives frequently function as type I ATP-competitive kinase inhibitors. The central indazole nitrogen atoms (N1 and N2) commonly form critical hydrogen bonds with kinase hinge region residues. For example, in vascular endothelial growth factor receptor 2 (VEGFR-2), the indazole N–H participates in hydrogen bonding with Glu562, while the adjacent nitrogen interacts with Ala564, effectively mimicking ATP's purine interactions. The tetrahydro ring system positions substituents to access hydrophobic regions adjacent to the ATP-binding site. The methanamine group at the third position can extend into solvent-exposed regions or form salt bridges with acidic residues, enhancing potency and selectivity [2] [8].

Table 1: Kinase Targets of Tetrahydroindazole Derivatives with Biological Significance

Kinase TargetCellular FunctionTherapeutic AreaKey Tetrahydroindazole Interactions
VEGFR-2Angiogenesis signalingOncologyHydrogen bonding with Glu562, Ala564; hydrophobic pocket occupation
FGFR1Cell proliferation, differentiationOncology, tissue regenerationHydrophobic interaction with allosteric pocket; hydrogen bonding with hinge region
CDK2/Cyclin complexesCell cycle progression (G1/S transition)Oncology, male contraceptionATP-site competition; potential interface binding
CHK1DNA damage responseOncology (chemosensitization)Hydrophobic pocket occupation adjacent to ATP site

Beyond direct ATP competition, molecular dynamics simulations indicate that bulkier tetrahydroindazole derivatives can induce conformational changes in kinase activation loops or disrupt protein-protein interactions at kinase-cyclin interfaces. For instance, specific analogues inhibit CDK2 activity more potently when complexed with cyclin A or E compared to the free kinase, suggesting stabilization of inactive conformations or interference with cyclin-mediated activation mechanisms. This complex-dependent inhibition profile is particularly valuable for achieving selective targeting of specific CDK2 complexes (e.g., CDK2/cyclin A1 in spermatogenesis) over ubiquitously expressed CDK2/cyclin E complexes in somatic cells [4] [8].

Historical Development of Indazole-Based Therapeutics and Their Pharmacological Relevance

The therapeutic exploration of indazole scaffolds predates the development of tetrahydro derivatives, with fully aromatic indazoles establishing a strong pharmacological foundation. Early research identified natural indazole alkaloids such as nigellicine and nigeglanine from Nigella sativa seeds, though these exhibited limited therapeutic utility. Synthetic efforts gained momentum in the late 20th century, culminating in clinically significant molecules. Benzydamine, an anti-inflammatory agent developed in the 1960s, demonstrated the potential of simple indazole derivatives for modulating inflammatory pathways. The pivotal breakthrough arrived with the FDA approval of pazopanib (2009), an indazole-based multitargeted tyrosine kinase inhibitor for renal cell carcinoma. Pazopanib features a 1H-indazol-3-yl amine core that critically interacts with VEGFR-2, platelet-derived growth factor receptor (PDGFR), and c-Kit kinases, validating indazole as a privileged scaffold for kinase inhibition [2] [7].

Table 2: Evolution of Indazole-Based Therapeutics Leading to Tetrahydroindazole Development

EraRepresentative AgentsTherapeutic ApplicationContribution to Scaffold Development
Pre-1990sBenzydamineAnti-inflammatory (topical)Established basic indazole pharmacophore
1990s-2000sGranisetron (aromatic indazole variant)5-HT₃ antagonist (antiemetic)Demonstrated CNS activity and safety
2009PazopanibAntiangiogenic (VEGFR inhibitor)Validated indazole for kinase inhibition
2010sAxitinib, LinifanibOncology (VEGFR inhibitors)Optimized substitution patterns
2017-presentTetrahydroindazole derivatives (e.g., CID 3163200)Kinase inhibition (CDK2, VEGFR, FGFR)Introduced saturation for selectivity and solubility

This historical progression illustrates a strategic shift from aromatic indazoles toward partially saturated variants. The transition was motivated by challenges associated with first-generation compounds: metabolic instability due to cytochrome P450-mediated oxidation of the aromatic ring, limited solubility impairing oral bioavailability, and off-target effects from excessive planarity. Tetrahydroindazole derivatives directly addressed these limitations. The reduced ring saturation decreased metabolic oxidation susceptibility, while the non-planar conformation enhanced selectivity by discriminating between structurally similar kinase ATP-binding sites. The methanamine modification at the third position, as seen in (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, emerged as a versatile functional group enabling salt formation (improving crystallinity and solubility) and providing a synthetic handle for introducing targeted substituents without altering the core pharmacophore [1] [6] [8].

Rationale for Targeting CDK2/Cyclin Complexes with Tetrahydroindazole Analogues

Cyclin-dependent kinase 2 (CDK2) regulates cell cycle progression through the G1 to S phase transition when complexed with cyclin E, and DNA synthesis during S phase when bound to cyclin A. Unlike other CDKs, CDK2 knockout mice exhibit viable somatic cell development but complete sterility due to meiotic arrest. Germ cells in these models arrest at the mid-pachytene stage of prophase I, characterized by unsynapsed chromosomes and failed sex body formation. This phenotype arises because compensatory mechanisms (primarily CDK1 activation) sustain mitotic division in somatic cells, but meiosis—particularly spermatogenesis—remains CDK2-dependent. The unique requirement for CDK2 in meiosis, but not mitosis, positions it as an exceptional target for non-hormonal male contraception where inhibition would specifically disrupt sperm production without systemic toxicity [3] .

CDK2’s functional diversity arises from its partnership with different cyclins. The CDK2/cyclin A1 complex is particularly crucial in male germ cells, where cyclin A1—a testis-specific cyclin—peaks during meiotic prophase I. Cyclin A1 knockout mice phenocopy CDK2 knockout sterility, confirming their functional interdependence. Tetrahydroindazole derivatives offer distinct advantages for selectively inhibiting these complexes. Their flexible, non-planar core allows access to less conserved regions at the CDK2-cyclin interface rather than targeting the highly conserved ATP-binding site alone. Structure-activity relationship studies demonstrate that specific substitutions on the tetrahydroindazole scaffold, particularly at the seventh carbon position, differentially influence binding to CDK2 complexed with various cyclins. For example, analogues bearing hydrophobic C7 substituents show enhanced affinity for CDK2/cyclin A1 over CDK2/cyclin E complexes [4] [8].

Table 3: Rationale for Targeting CDK2/Cyclin Complexes with Tetrahydroindazole Derivatives

Biological RationaleChemical Advantage of TetrahydroindazolesTherapeutic Outcome
CDK2 essential for meiosis but compensated by CDK1 in mitosisSelective inhibition of CDK2/cyclin interfaces over CDK1Male contraception without somatic toxicity
Testis-specific CDK2/cyclin A1 complexEnhanced binding to cyclin A1-specific interfaceTissue-selective disruption of spermatogenesis
Allosteric sites at CDK2-cyclin interfaceAccess to less conserved allosteric pocketsReduced off-target kinase inhibition
Overexpression of Speedy 1 activator in testesPotential for complex-selective inhibitionEnhanced therapeutic window

The methanamine group at the third position enables critical interactions. In computational docking studies, the protonated amine forms salt bridges with glutamate or aspartate residues unique to the CDK2/cyclin A1 interface. Modifications to this group—such as acylation or alkylation—systematically alter inhibitory potency against CDK2 complexes while sparing structurally similar kinases like CDK4 and CDK6. This selectivity profile is unattainable with traditional CDK inhibitors like roscovitine or dinaciclib, which potently inhibit multiple CDKs due to near-identical ATP-binding site conservation. Tetrahydroindazole derivatives thus represent a strategic evolution toward complex-specific CDK2 inhibition, leveraging both the scaffold’s conformational flexibility and the methanamine’s directed interactions to achieve unprecedented selectivity for reproductive applications [3] [4] [8].

Properties

CAS Number

1909337-58-1

Product Name

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine;dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-5,9H2,(H,10,11);2*1H

InChI Key

YRZSOTWUMIDVNI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2)CN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.